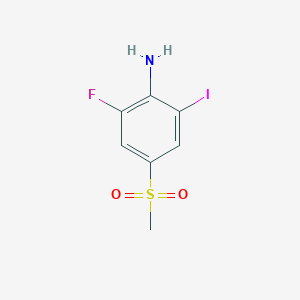
5-Hydroxy-3-methoxy-2-naphthalenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3-methoxy-2-naphthonitrile is an organic compound belonging to the naphthalene family It is characterized by the presence of hydroxyl, methoxy, and nitrile functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methoxy-2-naphthonitrile typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 2-naphthol.
Methoxylation: The hydroxyl group at the 3-position is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Nitrilation: The nitrile group is introduced at the 2-position through a nitrilation reaction using a nitrile source such as cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of 5-hydroxy-3-methoxy-2-naphthonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-methoxy-2-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
5-hydroxy-3-methoxy-2-naphthonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methoxy-2-naphthonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophile in chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2-naphthonitrile: Similar structure but with the hydroxyl group at the 6-position.
3-methoxy-2-naphthonitrile: Lacks the hydroxyl group.
5-hydroxy-2-naphthonitrile: Lacks the methoxy group.
Uniqueness
5-hydroxy-3-methoxy-2-naphthonitrile is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-hydroxy-3-methoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h2-6,14H,1H3 |
InChI Key |
CQBKFMHOJCUXIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)



![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)





